(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol

Catalog No.
S12318484
CAS No.
87664-90-2
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquino...

CAS Number

87664-90-2

Product Name

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol

IUPAC Name

(5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)methanol

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-14-5-4-10-11(7-14)9(8-15)6-12(16-2)13(10)17-3/h6,15H,4-5,7-8H2,1-3H3

InChI Key

ICGDYFNHKZNIKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC(=C2OC)OC)CO

The compound (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a member of the tetrahydroisoquinoline family, characterized by its unique bicyclic structure that includes a saturated isoquinoline core. This compound features two methoxy groups at the 5 and 6 positions and a methyl group at the 2 position, contributing to its chemical properties and biological activity. The presence of the methanol moiety enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol can be explored through various types of reactions:

  • Oxidation Reactions: The alcohol group can undergo oxidation to form corresponding carbonyl compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The methoxy groups can be involved in nucleophilic substitution reactions under appropriate conditions.

These reactions are facilitated by specific enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

Research indicates that compounds similar to (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol exhibit various biological activities, including:

  • Antioxidant Properties: Compounds in this class can scavenge free radicals and reduce oxidative stress.
  • Neuroprotective Effects: Some tetrahydroisoquinolines have been studied for their potential to protect neuronal cells from damage.
  • Antidepressant Activity: Certain derivatives have shown promise in modulating neurotransmitter systems associated with mood regulation.

The specific biological activity of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol remains an area for further investigation using quantitative structure–activity relationship (QSAR) models to predict its pharmacological effects .

The synthesis of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol typically involves multi-step organic synthesis strategies:

  • Formation of the Isoquinoline Core: This can be achieved through cyclization reactions starting from appropriate precursors such as phenethylamines or related compounds.
  • Methylation and Methoxylation: The introduction of methoxy groups can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Reduction Steps: If necessary, reduction reactions can convert intermediates into the desired tetrahydroisoquinoline structure.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity profile, it may serve as a lead compound for drug discovery targeting neurological disorders.
  • Chemical Research: It can be utilized as a building block in organic synthesis for developing more complex molecules.
  • Agricultural Chemistry: Investigating its potential as a biopesticide or plant growth regulator could open new avenues in sustainable agriculture.

Interaction studies involving (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Assessing how this compound interacts with neurotransmitter receptors could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its effect on specific enzymes can reveal its potential therapeutic applications.
  • Computational Modeling: QSAR and molecular docking studies help predict interactions based on structural features .

Similar compounds include:

  • Tetrahydropalmatine - Known for its analgesic and sedative properties.
  • Salsolinol - Exhibits neuroprotective effects and is studied for its role in addiction.
  • Norlaudanosine - Investigated for its potential antidepressant effects.

Comparison Table

CompoundStructure CharacteristicsBiological Activity
(5,6-Dimethoxy-2-methyl...)Tetrahydroisoquinoline with methanolAntioxidant; Neuroprotective
TetrahydropalmatineSimilar isoquinoline structureAnalgesic; Sedative
SalsolinolContains a phenolic hydroxyl groupNeuroprotective; Addiction
NorlaudanosineRelated to morphinan derivativesAntidepressant

The uniqueness of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol lies in its specific substitution pattern that may confer distinct pharmacological properties compared to these similar compounds. Further research is needed to fully elucidate these differences and their implications for therapeutic use.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.13649347 g/mol

Monoisotopic Mass

237.13649347 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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